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Compound of Interest

Compound Name:
Ethyl 2-chloro-4-methylpyrimidine-

5-carboxylate

Cat. No.: B1321581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C8H9ClN2O2 corresponds to the IUPAC name N-(6-chloro-2-

pyridinyl)-2-hydroxypropanamide[1]. This molecule belongs to the broader class of

chloropyridinyl amides, a group of compounds that have garnered significant interest in the

fields of medicinal chemistry and agrochemicals. The presence of a substituted pyridine ring

linked to an amide moiety forms a scaffold with diverse biological potential.

Derivatives of 6-chloro-pyridin-2-yl-amine have been investigated for their pharmacological

properties[2]. The halogenated pyridine core is a key feature in various agrochemicals,

including insecticides, herbicides, and fungicides[1]. This guide provides an in-depth overview

of the synthesis, properties, and reported biological activities of chloropyridinyl amides, with a

focus on their potential as antimicrobial and insecticidal agents.

Physicochemical Properties
While detailed experimental data for N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is not

extensively available, the general physicochemical properties for compounds with the

molecular formula C8H9ClN2O2 can be predicted or are available for similar structures. These

properties are crucial for assessing drug-likeness and developing formulations.
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Property Value / Information Source

Molecular Formula C8H9ClN2O2 -

IUPAC Name
N-(6-chloro-2-pyridinyl)-2-

hydroxypropanamide
[1]

Molecular Weight 200.62 g/mol Calculated

Appearance
Likely a solid at room

temperature

Solubility

Expected to be slightly soluble

in water, with better solubility in

organic solvents like DMSO

and chloroform.

[3][4]

Hazard Classification

Compounds with similar

structures are classified as

acute oral toxicity category 4.

Synthesis of Chloropyridinyl Amides
A general method for the synthesis of amide derivatives involves the reaction of a substituted

amine with a carboxylic acid or its derivative. For chloropyridinyl amides, this typically involves

the coupling of a chloro-substituted aminopyridine with a suitable carboxylic acid or acyl

chloride.

General Synthetic Protocol
A common method for synthesizing amide derivatives is the reaction of a substituted aniline (in

this case, an aminopyridine) with an amino acid ester or an acyl chloride. The reaction can be

carried out by refluxing equimolar quantities of the reactants in a suitable solvent like methanol

for several hours. The resulting product can then be purified by recrystallization from a solvent

such as ethanol or by column chromatography[5].

Experimental Workflow for Synthesis
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Synthesis of Chloropyridinyl Amides

Start Materials:
- 2-amino-6-chloropyridine

- 2-hydroxypropanoic acid (or its acyl chloride)

Amide Coupling Reaction
(e.g., using DCC or refluxing with acyl chloride)

Reaction Work-up
(e.g., filtration, extraction)

Purification
(e.g., recrystallization, column chromatography)

Characterization
(e.g., NMR, IR, Mass Spectrometry)

Final Product:
N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of chloropyridinyl amides.

Biological Activities of Chloropyridinyl Amides and
Related Compounds
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Several studies have highlighted the potential of chloropyridinyl amides and related structures

as biologically active agents. The primary activities reported are antimicrobial and insecticidal.

Antimicrobial Activity
Derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate antimicrobial

activity against various pathogenic bacterial and fungal strains[2]. For instance, certain

derivatives have shown potent antibacterial activity against Bacillus subtilis, Staphylococcus

aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against

Fusarium oxysporum[2]. The antimicrobial potential is often attributed to the specific

substitutions on the pyridine and amide moieties.

Table of Antimicrobial Activity for Related Compounds

Compound Class Organism Activity (MIC/EC50) Reference

Trifluoromethylpyridin

e amides

Xanthomonas oryzae

pv. oryzae (Xoo)
EC50 = 83 mg/L [6]

Trifluoromethylpyridin

e amides

Ralstonia

solanacearum
EC50 = 40-78 mg/L [6]

2-Aminobenzamide

derivatives
Aspergillus fumigatus

Excellent antifungal

activity
[7]

2-

hydroxythiobenzanilid

es

Mycobacterium spp. Active [8]

Insecticidal and Fungicidal Activities
Chloropyridinyl compounds are well-established in the agrochemical industry. Novel

asymmetric-cyclic phosphoramides containing a substituted pyridine moiety have shown

potential insecticidal and fungicidal activities[1]. Additionally, certain trifluoromethylpyridine

amide derivatives have exhibited good insecticidal activities[6].

Experimental Protocols
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Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
(General Procedure)
This protocol is adapted from the synthesis of similar amide derivatives[2][5].

Reactant Preparation: Dissolve equimolar amounts of 2-amino-6-chloropyridine and the

desired carboxylic acid (or its acyl chloride) in a suitable solvent (e.g., methanol, DMF) in a

round-bottom flask.

Reaction: If using a carboxylic acid, add a coupling agent (e.g., DCC). If using an acyl

chloride, the reaction may proceed with gentle heating or at room temperature. The reaction

mixture is typically stirred for several hours.

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) using a suitable solvent system (e.g., Ethanol:water 7:3)[5].

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with

water and brine.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel[5].

Characterization: The structure of the synthesized compound is confirmed by spectroscopic

methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Broth Microdilution
Method)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a

compound against bacterial and fungal strains.

Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight at

37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of

approximately 10^5 CFU/mL.
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Preparation of Test Compounds: Prepare a stock solution of the synthesized compound in a

suitable solvent (e.g., DMSO). Make serial dilutions in the growth medium in a 96-well

microtiter plate.

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism.

Logical Workflow for Bioactivity Screening
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Bioactivity Screening Workflow

Synthesized Compound

Primary Screening
(e.g., single high concentration)

Dose-Response Assay
(e.g., MIC, IC50/EC50 determination)

Active

Selectivity/Toxicity Assay
(e.g., against normal cells)

Mechanism of Action Studies

Selective

Lead Compound Identification

Click to download full resolution via product page

Caption: A general workflow for the screening and identification of bioactive compounds.

Conclusion
Chloropyridinyl amides represent a promising class of compounds with a wide range of

potential biological activities, particularly as antimicrobial and insecticidal agents. While specific

data on N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is limited, the broader family of related
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compounds demonstrates significant potential for further research and development in both the

pharmaceutical and agrochemical sectors. The synthetic routes are generally accessible,

allowing for the generation of diverse libraries for structure-activity relationship studies. Future

work should focus on the detailed biological evaluation of specific derivatives and elucidation of

their mechanisms of action to fully exploit their therapeutic and commercial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1321581?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/239242904_Synthesis_and_Biological_Activity_of_Cis_2-6-Chloropyridine-3-ylmethylamino-4-substitutedphenyl-55-dimethyl-132-dioxaphosphinane_2Oxides
https://www.researchgate.net/publication/264899004_Synthesis_and_in_vitro_biological_activity_of_6-chloro-pyridin-2-yl-amine_derivatives
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0245762.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB0245762_EN.htm
https://sphinxsai.com/Vol.3No.1/chem_jan-mar11/pdf/CT=32(203-209)%20JMCT11.pdf
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07301f
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07301f
https://pmc.ncbi.nlm.nih.gov/articles/PMC3975443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3975443/
https://pubmed.ncbi.nlm.nih.gov/15141980/
https://pubmed.ncbi.nlm.nih.gov/15141980/
https://www.benchchem.com/product/b1321581#iupac-name-for-c8h9cln2o2
https://www.benchchem.com/product/b1321581#iupac-name-for-c8h9cln2o2
https://www.benchchem.com/product/b1321581#iupac-name-for-c8h9cln2o2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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